Cas no 107388-72-7 (2-(1-Methylpiperidin-2-yl)acetic acid)
2-(1-Methylpiperidin-2-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(1-Methylpiperidin-2-yl)acetic acid
- (1-methylpiperidin-2-yl)acetic acid
- 1-methyl-2-Piperidineacetic acid
- (1-methylpiperidin-2-yl)acetic acid(SALTDATA: 0.2H2O)
- (N-Methyl-piperidyl-2)-essigsaeure
- 2-(1-methyl-2-piperidyl)acetic acid
- AC1MKMJV
- AG-D-22886
- CTK4A5411
- ST072478
- TIMTEC-BB SBB010391
- CHEMBRDG-BB 4014978
- (1-METHYL-PIPERIDIN-2-YL)-ACETIC ACID
- (1-methylpiperidin-2-yl)acetic acid 0.2H2O
- (1-Methyl-piperidin-2-yl)-acetic acidhydrochloride
-
- MDL: MFCD05860069
- Inchi: InChI=1S/C8H15NO2/c1-9-5-3-2-4-7(9)6-8(10)11/h7H,2-6H2,1H3,(H,10,11)
- InChI Key: IGBQBRPEHILFLU-UHFFFAOYSA-N
- SMILES: CN1CCCCC1CC(=O)O
Computed Properties
- Exact Mass: 157.11000
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
Experimental Properties
- PSA: 40.54000
- LogP: 0.88330
2-(1-Methylpiperidin-2-yl)acetic acid Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(1-Methylpiperidin-2-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1459-10g |
2-(1-methylpiperidin-2-yl)acetic acid |
107388-72-7 | 95% | 10g |
$1284 | 2023-09-07 | |
| TRC | M322218-25mg |
(1-Methylpiperidin-2-yl)acetic Acid |
107388-72-7 | 25mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M322218-50mg |
(1-Methylpiperidin-2-yl)acetic Acid |
107388-72-7 | 50mg |
$ 95.00 | 2022-06-04 | ||
| TRC | M322218-250mg |
(1-Methylpiperidin-2-yl)acetic Acid |
107388-72-7 | 250mg |
$ 320.00 | 2022-06-04 | ||
| Chemenu | CM304632-1g |
2-(1-Methylpiperidin-2-yl)acetic acid |
107388-72-7 | 95% | 1g |
$433 | 2021-08-18 | |
| Chemenu | CM304632-5g |
2-(1-Methylpiperidin-2-yl)acetic acid |
107388-72-7 | 95% | 5g |
$1299 | 2021-08-18 | |
| Alichem | A129011071-250mg |
(1-Methylpiperidin-2-yl)acetic acid |
107388-72-7 | 95% | 250mg |
$215.60 | 2023-09-04 | |
| Alichem | A129011071-1g |
(1-Methylpiperidin-2-yl)acetic acid |
107388-72-7 | 95% | 1g |
$554.49 | 2023-09-04 | |
| Chemenu | CM304632-1g |
2-(1-Methylpiperidin-2-yl)acetic acid |
107388-72-7 | 95% | 1g |
$433 | 2022-09-30 | |
| Chemenu | CM304632-5g |
2-(1-Methylpiperidin-2-yl)acetic acid |
107388-72-7 | 95% | 5g |
$1299 | 2022-09-30 |
2-(1-Methylpiperidin-2-yl)acetic acid Suppliers
2-(1-Methylpiperidin-2-yl)acetic acid Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 2-(1-Methylpiperidin-2-yl)acetic acid
Introduction to 2-(1-Methylpiperidin-2-yl)acetic acid (CAS No. 107388-72-7) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
2-(1-Methylpiperidin-2-yl)acetic acid, identified by the chemical identifier CAS No. 107388-72-7, is a heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the piperidine derivatives family, which is well-documented for its role in drug design and development. The presence of both a methylpiperidine ring and an acetic acid moiety endows this molecule with distinct pharmacophoric features, making it a versatile scaffold for the synthesis of novel bioactive molecules.
The structure of 2-(1-Methylpiperidin-2-yl)acetic acid incorporates a nitrogen-containing heterocycle, which is known to enhance binding affinity and selectivity in biological targets. This feature is particularly valuable in the design of small-molecule inhibitors targeting enzymes and receptors involved in critical biological pathways. Recent studies have highlighted the importance of piperidine derivatives in the development of drugs with improved pharmacokinetic profiles, including enhanced solubility and reduced metabolic clearance.
In the realm of medicinal chemistry, 2-(1-Methylpiperidin-2-yl)acetic acid has been explored as a key intermediate in the synthesis of compounds with potential applications in treating neurological disorders, inflammatory diseases, and cancer. The acetic acid side chain provides a carboxyl group that can be further functionalized to introduce additional pharmacological properties, such as protease inhibition or receptor modulation. For instance, derivatives of this compound have been investigated for their ability to modulate neurotransmitter systems, offering promising avenues for the development of treatments for conditions like depression, anxiety, and Parkinson’s disease.
One of the most compelling aspects of 2-(1-Methylpiperidin-2-yl)acetic acid is its role in drug discovery programs aimed at identifying novel therapeutic agents. Its structural framework allows for facile modifications that can fine-tune its interaction with biological targets. Researchers have leveraged computational modeling and high-throughput screening techniques to identify analogs of this compound with enhanced potency and selectivity. These efforts have led to the identification of several lead compounds that are currently undergoing preclinical evaluation.
The synthesis of 2-(1-Methylpiperidin-2-yl)acetic acid can be achieved through multiple routes, each offering distinct advantages in terms of yield, purity, and scalability. Common synthetic strategies include nucleophilic substitution reactions involving halogenated piperidine derivatives followed by carboxylation to introduce the acetic acid moiety. Advances in synthetic methodologies have enabled the production of this compound with high purity, which is essential for downstream applications such as pharmaceutical development.
Recent advancements in chemical biology have underscored the importance of understanding the molecular interactions between small molecules and biological macromolecules. 2-(1-Methylpiperidin-2-yl)acetic acid has been employed in structural biology studies to probe enzyme active sites and receptor binding pockets. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been utilized to elucidate how this compound interacts with target proteins, providing insights into its mechanism of action.
The pharmacological profile of 2-(1-Methylpiperidin-2-yl)acetic acid has been extensively studied in vitro and in vivo. Preclinical data suggest that this compound exhibits significant activity against a range of biological targets, including kinases, proteases, and ion channels. These findings have prompted further investigation into its potential as a therapeutic agent for various diseases. Additionally, its ability to cross the blood-brain barrier has made it an attractive candidate for treating central nervous system disorders.
In conclusion, 2-(1-Methylpiperidin-2-yl)acetic acid (CAS No. 107388-72-7) represents a promising scaffold for the development of novel therapeutic agents. Its unique structural features, combined with its versatility in synthetic chemistry, make it a valuable tool for researchers in chemical biology and medicinal chemistry. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in the discovery and development of next-generation medicines.
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